N-Fmoc-2-methylbenzyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-2-methylbenzyl-glycine is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is substituted with a 2-methylbenzyl group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-methylbenzyl-glycine typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Substitution of the Side Chain: The protected glycine is then reacted with 2-methylbenzyl bromide in the presence of a base like potassium carbonate to introduce the 2-methylbenzyl group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products:
Oxidation: Aldehydes or carboxylic acids derived from the 2-methylbenzyl group.
Reduction: Reduced forms of the Fmoc group, although less common.
Substitution: Free amino acid after Fmoc deprotection.
Scientific Research Applications
N-Fmoc-2-methylbenzyl-glycine is widely used in:
Chemistry: As a building block in peptide synthesis and for the preparation of complex organic molecules.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action for N-Fmoc-2-methylbenzyl-glycine involves its use as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
N-Fmoc-glycine: Similar in structure but lacks the 2-methylbenzyl group.
N-Fmoc-phenylalanine: Contains a phenyl group instead of the 2-methylbenzyl group.
N-Fmoc-alanine: Contains a methyl group instead of the 2-methylbenzyl group.
Uniqueness: N-Fmoc-2-methylbenzyl-glycine is unique due to the presence of the 2-methylbenzyl group, which can impart different chemical properties and reactivity compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-methylphenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17-8-2-3-9-18(17)14-26(15-24(27)28)25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRHLAWFLXSRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.